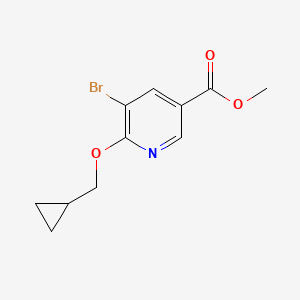
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate is a chemical compound with the molecular formula C12H12BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and the introduction of the cyclopropylmethoxy group. One common method involves the use of bromine and a suitable catalyst to brominate the pyridine ring. The resulting brominated pyridine is then reacted with methanol in the presence of an acid catalyst to form the methyl ester. Finally, the cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: A simpler derivative without the cyclopropylmethoxy group.
5-Bromo-2-methoxypyridine: Another brominated pyridine derivative with a methoxy group instead of a cyclopropylmethoxy group
Uniqueness
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and biological properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C11H12BrNO3 |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)8-4-9(12)10(13-5-8)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
LFUHUSPGRZHNPH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1)OCC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
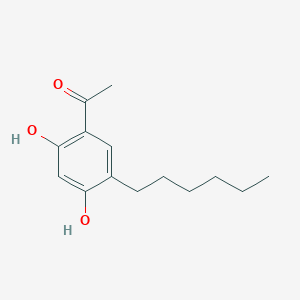

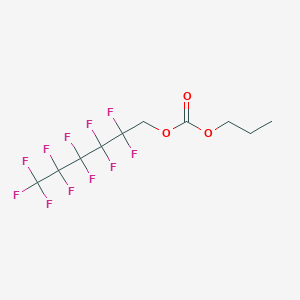

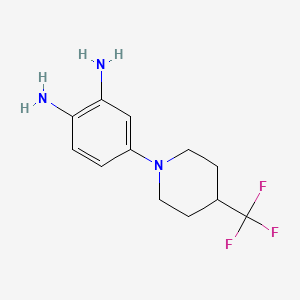

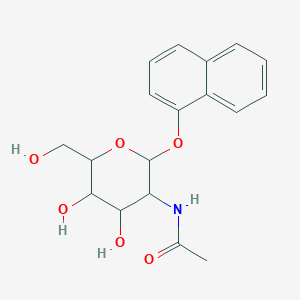
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)


![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
